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Compound of Interest

Compound Name: Clofedanol, (R)-

Cat. No.: B061281

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral
molecule (R)-Clofedanol, an antitussive agent. The information presented herein is intended to
support research and development activities by providing key analytical data and
methodologies. While experimental mass spectrometry data for Clofedanol is available, the
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data presented are based
on predicted values and known characteristic frequencies for the functional groups present in
the molecule, as specific experimental spectra for the (R)-enantiomer are not widely available
in the public domain.

(R)-Clofedanol: An Overview

(R)-Clofedanol is the (R)-enantiomer of Clofedanol, a centrally acting cough suppressant.[1] It
functions by directly affecting the cough center in the medulla of the brain.[1] Chemically, it is
known as (1R)-1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol.[1] Understanding its
three-dimensional structure and spectroscopic properties is crucial for quality control, drug
metabolism studies, and the development of new formulations.

Spectroscopic Data

The following sections summarize the available and predicted spectroscopic data for (R)-
Clofedanol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR spectra for (R)-Clofedanol are not readily available. However,

predicted *H and 3C NMR data provide valuable insights into its molecular structure. These

predictions are based on computational algorithms that analyze the chemical environment of

each nucleus.[2]

Table 1: Predicted *H NMR Spectroscopic Data for (R)-Clofedanol[2]

Chemical Shift (ppm) Multiplicity Assignment (Tentative)

7670 Multiplet Aromatic protons (CeHs and
CeHaCl)

4.9-4.7 Multiplet CH-OH

3.0-28 Multiplet CH2-N

25-23 Singlet N(CHs)2

22-20 Multiplet C-CH2-C

5.0-4.0 Broad Singlet OH

Table 2: Predicted 3C NMR Spectroscopic Data for (R)-Clofedanol[2]

Chemical Shift (ppm)

Assignment (Tentative)

145 - 125 Aromatic carbons
75-70 C-OH
60 - 55 CH2-N
45 - 40 N(CHs)2
40 - 35 C-CH2-C
Infrared (IR) Spectroscopy
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An experimental IR spectrum for Clofedanol hydrochloride is referenced in the Japanese
Pharmacopoeia, though the specific absorption bands are not detailed in publicly accessible
sources.[3] Based on the functional groups present in (R)-Clofedanol, the following
characteristic absorption bands can be expected.

Table 3: Expected FT-IR Absorption Bands for (R)-Clofedanol

Wavenumber (cm—?) Intensity Assignment

3600 - 3200 Broad O-H stretch (alcohol)

3100 - 3000 Medium Aromatic C-H stretch

3000 - 2850 Medium Aliphatic C-H stretch

1600 - 1450 Medium to Strong Aromatic C=C stretch

1250 - 1000 Strong C-N stretch (amine) and C-O
stretch (alcohol)

800 - 700 Strong C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry data for Clofedanol is available from various databases. The fragmentation
pattern is consistent with the structure of a tertiary amine and a benzhydrol derivative.

Table 4: Mass Spectrometry Data for Clofedanol[1]

m/z Relative Intensity Possible Fragment

289 Moderate [M]* (Molecular lon)

254 Moderate [M-CII*

139 Low

58 High [CH2=N(CHs)2]* (a-cleavage)
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The base peak at m/z 58 is characteristic of the a-cleavage of the dimethylaminoethyl side
chain, a common fragmentation pathway for such compounds.[4]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. These are based on standard techniques for the analysis of small organic
pharmaceutical molecules.[5][6]

NMR Spectroscopy

» Sample Preparation: A sample of (R)-Clofedanol (typically 5-10 mg) is dissolved in a
deuterated solvent (e.g., CDCls, DMSO-de) in a 5 mm NMR tube. A small amount of a
reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire
the spectra.

e 1H NMR Acquisition: A standard pulse-acquire sequence is used. Key parameters include a
sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5
seconds, and a spectral width that encompasses all proton signals.

e 13C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the
spectrum. A larger number of scans and a longer relaxation delay are often required due to
the lower natural abundance and smaller gyromagnetic ratio of the 13C nucleus.

o Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and
baseline corrected. The chemical shifts are referenced to TMS (0 ppm).

For chiral discrimination and confirmation of the (R)-enantiomer, specialized NMR techniques
using chiral solvating agents or chiral derivatizing agents may be employed.[7]

FT-IR Spectroscopy

o Sample Preparation: For a solid sample like (R)-Clofedanol, the Attenuated Total Reflectance
(ATR) technique is a common and convenient method that requires minimal sample
preparation.[8] A small amount of the solid powder is placed directly on the ATR crystal.
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Alternatively, the KBr pellet method can be used, where a small amount of the sample is
ground with dry potassium bromide and pressed into a thin, transparent disk.[6]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the
spectrum.

Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr
pellet) is recorded first. Then, the sample spectrum is acquired. The instrument measures
the interference pattern of the infrared beam, which is then mathematically converted into a
spectrum of absorbance or transmittance versus wavenumber (cm™1).

Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the
functional groups present in the molecule.

Mass Spectrometry

Sample Introduction: The sample can be introduced into the mass spectrometer via Gas
Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[1] For GC-MS, the sample is
vaporized and separated on a GC column before entering the ion source. For LC-MS, the
sample is dissolved in a suitable solvent and separated on an LC column.

lonization: Electron lonization (EI) is a common method for GC-MS, where high-energy
electrons bombard the sample molecules, causing ionization and fragmentation.[9] For LC-
MS, Electrospray lonization (ESI) is frequently used, where a high voltage is applied to a
liquid to create an aerosol, leading to the formation of ions.[1]

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.

Data Interpretation: The molecular ion peak confirms the molecular weight of the compound,
and the fragmentation pattern provides information about its structure.[4]

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates a typical workflow for the spectroscopic analysis of a
pharmaceutical compound like (R)-Clofedanol.

Workflow for Spectroscopic Analysis of (R)-Clofedanol
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Caption: Workflow for the spectroscopic analysis of (R)-Clofedanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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